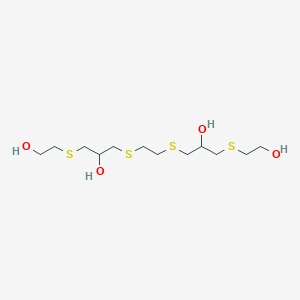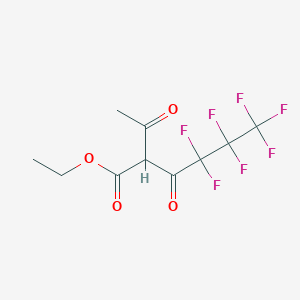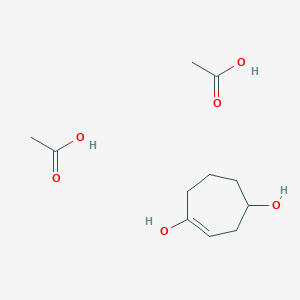
Acetic acid;cycloheptene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;cycloheptene-1,4-diol is a compound that combines the properties of acetic acid and cycloheptene-1,4-diol Acetic acid is a simple carboxylic acid known for its role in vinegar, while cycloheptene-1,4-diol is a diol with a seven-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;cycloheptene-1,4-diol typically involves the hydroxylation of cycloheptene. One common method is the use of osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction proceeds under mild conditions, typically at room temperature, to yield the diol product .
Industrial Production Methods
Industrial production of this compound may involve similar hydroxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the use of alternative oxidants such as hydrogen peroxide (H2O2) in the presence of a catalyst can be explored for greener production methods .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;cycloheptene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The diol can be further oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the diol can yield cycloheptene or cycloheptane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or ethers
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for halogenation.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cycloheptene or cycloheptane derivatives.
Substitution: Formation of halogenated or ether derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;cycloheptene-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of acetic acid;cycloheptene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,2-diol: A diol with a six-membered ring structure.
Cyclooctene-1,2-diol: A diol with an eight-membered ring structure.
Cyclopentene-1,2-diol: A diol with a five-membered ring structure
Uniqueness
Acetic acid;cycloheptene-1,4-diol is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. The presence of two hydroxyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
112021-62-2 |
|---|---|
Molekularformel |
C11H20O6 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
acetic acid;cycloheptene-1,4-diol |
InChI |
InChI=1S/C7H12O2.2C2H4O2/c8-6-2-1-3-7(9)5-4-6;2*1-2(3)4/h4,7-9H,1-3,5H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
XSEMFZAYYLEJCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1CC(CC=C(C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)

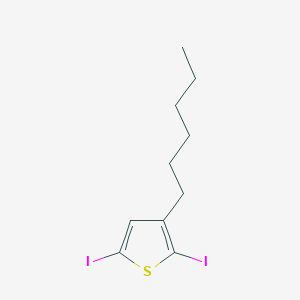

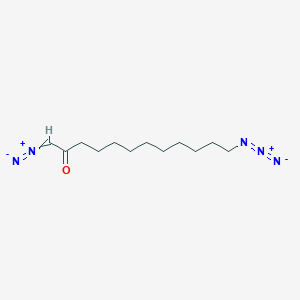
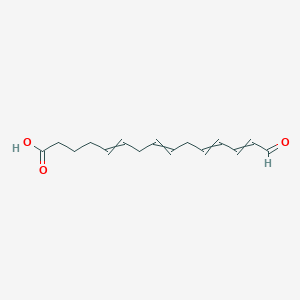

![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)

![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
